N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a pyridazine ring, which is further connected to a phenyl group and a benzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methanesulfonyl group is then introduced through sulfonation reactions, followed by the attachment of the phenyl group via Suzuki-Miyaura coupling reactions . The final step involves the formation of the benzenesulfonamide moiety through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer progression . Additionally, it may interact with other proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Methyl-4-pyridinyl)phenyl]benzenesulfonamide
- N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide
Uniqueness
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENESULFONAMIDE stands out due to its unique combination of a methanesulfonyl group and a pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3O4S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-25(21,22)17-11-10-16(18-19-17)13-6-5-7-14(12-13)20-26(23,24)15-8-3-2-4-9-15/h2-12,20H,1H3 |
InChI Key |
YXBASSGGTWIZJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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